molecular formula C9H18Cl2N2O B2904682 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride CAS No. 2287310-49-8

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride

Cat. No.: B2904682
CAS No.: 2287310-49-8
M. Wt: 241.16
InChI Key: IEBSBZGIWDZXRB-UHFFFAOYSA-N
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Description

4-tert-Butylpiperazine-1-carbonyl chloride hydrochloride is a piperazine-derived compound featuring a tert-butyl group at the 4-position, a carbonyl chloride moiety, and a hydrochloride salt. The carbonyl chloride group enables nucleophilic substitution reactions, making it valuable for forming amides or ureas. The hydrochloride salt enhances solubility and stability, a common strategy in drug development .

Properties

IUPAC Name

4-tert-butylpiperazine-1-carbonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O.ClH/c1-9(2,3)12-6-4-11(5-7-12)8(10)13;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBSBZGIWDZXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCN(CC1)C(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride typically involves the reaction of tert-butylpiperazine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-tert-butylpiperazine-1-carboxylic acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, chloroform, acetonitrile.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products

    Substituted Piperazines: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride with structurally or functionally related compounds, based on synthesis routes, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Method Applications/Notes
This compound (hypothetical) C₁₀H₁₈Cl₂N₂O ~261.2 (estimated) tert-butyl group, piperazine core, carbonyl chloride, hydrochloride salt Likely via Boc-piperazine reaction with phosgene derivatives, followed by HCl salt formation Reactive intermediate for drug synthesis; enhances solubility via hydrochloride
tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate C₁₅H₂₂N₂O₄S 326.4 Boc-protected piperazine, phenylsulfonyl group Boc-piperazine + phenylsulfonyl chloride in 1,4-dioxane/water with NEt₃ Intermediate for anti-schistosomal agents; sulfonyl group enhances bioactivity
tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate hydrochloride C₁₁H₂₂Cl₂N₂O₂ 309.2 Boc-protected piperazine, 2-chloroethyl substituent, hydrochloride salt Boc-piperazine + 2-chloroethyl chloride, followed by HCl salt formation Precursor for alkylating agents; chloroethyl group enables cross-linking in drug design
4-Benzyhydrylpiperazine-1-carbonyl chloride C₁₈H₁₉ClN₂O 326.8 Benzhydryl group, piperazine core, carbonyl chloride Benzhydrylpiperazine + phosgene analogs Used in peptide coupling; benzhydryl group increases lipophilicity
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride C₁₁H₂₂ClN₂O₂ 265.8 Chiral ethyl substituent, Boc-protected piperazine, hydrochloride salt Chiral resolution of ethylpiperazine followed by Boc protection and HCl salt Chiral building block for asymmetric synthesis; potential for CNS-targeting drugs
tert-Butyl 4-methylpiperazine-1-carboxylate C₁₀H₂₀N₂O₂ 200.3 Boc-protected piperazine, methyl substituent Boc-piperazine + methylating agents under basic conditions Intermediate for antipsychotics; methyl group improves metabolic stability
Benzamidine Hydrochloride C₇H₉ClN₂ 156.6 Benzamidine core, hydrochloride salt Sodium-mediated condensation in ethanol Protease inhibitor; used in biochemical assays

Key Observations:

Structural Influence on Reactivity :

  • The carbonyl chloride in this compound facilitates nucleophilic acyl substitution, similar to 4-benzhydrylpiperazine-1-carbonyl chloride .
  • Hydrochloride salts (e.g., in ) improve solubility, critical for bioavailability in drug candidates .

Functional Group Impact :

  • tert-Butyl groups (e.g., in ) enhance steric bulk, protecting reactive sites during synthesis.
  • Chloroethyl () and benzamidine () groups enable alkylation and enzyme inhibition, respectively.

Synthetic Flexibility :

  • Boc-protected piperazines () are versatile intermediates, as the Boc group is easily removed under acidic conditions.

Biological Relevance :

  • Piperazine derivatives are prevalent in drugs targeting receptors (e.g., NMDA antagonists in ) or enzymes (e.g., protease inhibitors in ).

Biological Activity

4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated.
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase, suggesting that this compound may exhibit similar activity. This inhibition is relevant in the context of treating neurodegenerative diseases such as Alzheimer's .
  • Dopamine Receptor Interaction : Research indicates that related compounds can modulate dopamine receptor activity, particularly the D3 receptor, which plays a role in mood regulation and reward pathways .

Study 1: Antimicrobial Evaluation

A study conducted on various piperazine derivatives, including this compound, assessed their antimicrobial efficacy against multiple pathogens. The results indicated varying degrees of inhibition, with some derivatives demonstrating significant antimicrobial activity compared to control groups.

Study 2: Acetylcholinesterase Inhibition

In a virtual screening study, several piperazine derivatives were evaluated for their ability to inhibit acetylcholinesterase. The results showed that compounds with structural similarities to this compound exhibited promising inhibitory effects, suggesting potential therapeutic applications in neurodegenerative conditions .

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:

Study Focus Findings Reference
Study 1Antimicrobial ActivitySignificant inhibition against selected bacteria
Study 2Acetylcholinesterase InhibitionEffective inhibitor in virtual screening assays
Study 3Dopamine Receptor ModulationModulates D3 receptor activity

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer :
  • Detailed Documentation : Report exact stoichiometry, solvent grades, and stirring rates.
  • Open Data : Share raw NMR/HPLC files in public repositories (e.g., Zenodo).
  • Collaborative Trials : Cross-validate results with independent labs using shared batches .

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